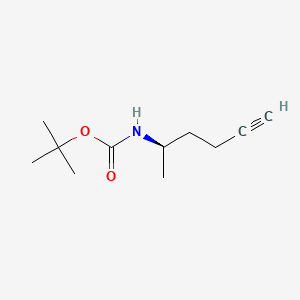

Tert-butyl (R)-hex-5-YN-2-ylcarbamate

Description

Significance of Chiral Building Blocks in Asymmetric Synthesis

Chirality is a fundamental property of many biological molecules, and the different spatial arrangements of atoms in chiral molecules, known as enantiomers, can lead to significantly different biological effects. nbinno.comnih.gov In drug discovery, it is common for one enantiomer of a drug to be therapeutically active while the other is inactive or, in some cases, causes undesirable side effects. nih.gov For this reason, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that encourage the development of single-enantiomer pharmaceuticals. nih.gov

This has placed immense importance on asymmetric synthesis, the field of chemistry focused on selectively producing one enantiomer over another. nih.gov Chiral building blocks, which are enantiomerically pure compounds used as starting materials, are indispensable tools in this field. nbinno.com They serve as scaffolds, allowing chemists to construct complex molecules with precise control over their three-dimensional structure. nbinno.com Chiral amines, in particular, are prevalent in about 40-45% of small-molecule pharmaceuticals and are used to introduce specific stereocenters into the final target molecule. cuni.czacs.org

Role of Protected Amines in Diversified Chemical Space Exploration

Amines are a common functional group in organic molecules, but their inherent reactivity as both nucleophiles and bases can interfere with reactions intended to occur at other sites in a molecule. To overcome this, chemists use "protecting groups" to temporarily mask the amine's reactivity. derpharmachemica.com The amine is converted into a less reactive derivative, such as a carbamate (B1207046), allowing other chemical transformations to be carried out selectively. derpharmachemica.com

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines. rsc.org It is typically installed by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org The resulting Boc-protected amine is stable to most nucleophiles and bases but can be easily removed under mildly acidic conditions, regenerating the original amine. derpharmachemica.comorganic-chemistry.org This strategy of protection and deprotection adds steps to a synthesis but is crucial for building complex molecules and exploring a diverse range of chemical structures. rsc.org

| Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) or heat |

| Carboxybenzyl | Cbz or Z | Catalytic hydrogenation (H₂, Pd-C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine) |

Overview of Alkynyl Functionalities in Modern Organic Transformations

The alkynyl group, containing a carbon-carbon triple bond, is an exceptionally versatile functional group in organic synthesis. masterorganicchemistry.com Its high density of pi electrons makes it reactive toward a variety of reagents, particularly electrophiles. libretexts.org Alkynes can undergo addition reactions, where the triple bond is converted to a double or single bond, and the stereochemical outcome can often be controlled to form specific geometric isomers. masterorganicchemistry.com

Terminal alkynes, which have a hydrogen atom attached to one of the triple-bonded carbons, possess a uniquely acidic proton (pKa ≈ 25). libretexts.orgmsu.edu This allows for deprotonation by a strong base to form a potent carbon nucleophile known as an acetylide anion. msu.edu This anion can then react with electrophiles like alkyl halides to form new carbon-carbon bonds, a powerful method for extending carbon chains. masterorganicchemistry.com The alkyne functional group can also be transformed into other groups, such as ketones and aldehydes, through hydration reactions. libretexts.org

| Reaction Type | Reagents | Typical Product |

|---|---|---|

| Deprotonation & Alkylation | 1. Strong Base (e.g., NaNH₂) 2. Alkyl Halide (R-X) | Internal Alkyne |

| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | Methyl Ketone |

| Hydrogenation (to alkane) | H₂, Pt/Pd/Ni | Alkane |

| Hydrogenation (to cis-alkene) | H₂, Lindlar's Catalyst | cis-Alkene |

| Coupling (e.g., Glaser, Sonogashira) | Metal Catalyst (e.g., Cu, Pd) | Diyne, Enynes, etc. |

Contextualization of Tert-butyl (R)-hex-5-YN-2-ylcarbamate within the Landscape of Chiral Intermediates

This compound is a chiral intermediate that embodies the principles discussed above. Its structure integrates a defined stereocenter at the second carbon (the '(R)' designation), a stable Boc-protected amine, and a reactive terminal alkyne. This trifunctional nature makes it a highly valuable building block for the synthesis of more complex chiral molecules.

The compound is recognized as a key intermediate or a related impurity in the synthesis of Vibegron, a β3-adrenergic receptor agonist. pharmaffiliates.comanaxlab.com Each functional group within this compound serves a distinct synthetic purpose:

The chiral center establishes the required stereochemistry early in the synthetic route, which is critical for the final biological activity of the target molecule.

The Boc-protected amine ensures that the nitrogen atom remains unreactive during transformations involving the alkyne or other parts of the molecule. It can be deprotected at a later stage to reveal the free amine for further functionalization.

The terminal alkyne provides a reactive handle for carbon-carbon bond formation, allowing for the introduction of additional molecular complexity through coupling or addition reactions.

By possessing these three features in a single, well-defined molecule, this compound serves as an efficient and powerful tool for chemists to construct sophisticated molecular architectures with precise stereochemical control.

| Identifier | Value |

|---|---|

| CAS Number | 1437235-52-3 pharmaffiliates.com |

| Molecular Formula | C₁₇H₂₃NO₃ chemicalbook.com |

| Molecular Weight | 289.37 g/mol chemicalbook.com |

| Synonyms | Carbamic acid, N-[(1R)-1-[(R)-hydroxyphenylmethyl]-4-pentyn-1-yl]-, 1,1-dimethylethyl ester pharmaffiliates.com |

Stereoselective Synthesis of the Chiral Amine Precursor

The key intermediate for the title compound is the chiral amine, (R)-hex-5-yn-2-amine. The stereochemistry at the C-2 position is critical, and its establishment is the focal point of the synthesis. Several major strategies have been developed for the asymmetric synthesis of such chiral amines.

Asymmetric Alkylation Approaches to Chiral Amines

Asymmetric alkylation is a powerful tool for the formation of chiral centers. In the context of amine synthesis, this can involve the enantioselective addition of an alkyl group to an imine or an enamine derivative. Nickel-catalyzed hydroalkylation methods have been developed to assemble a wide range of chiral alkyl amines from enecarbamates (N-Cbz-protected enamines) and alkyl halides with high regio- and enantioselectivity. acs.org This approach is notable for its ability to produce enantiomerically enriched amines, even those with two minimally differentiated alkyl substituents. acs.orgchemrxiv.org The mild reaction conditions ensure high functional group tolerance, making it a versatile method for creating complex chiral amines from readily available starting materials. chemrxiv.org

Another approach involves the enantioconvergent substitution of N-hydroxy-phthalimide (NHP) esters derived from racemic α-amino acids. Using a nickel catalyst, these substrates can react with a variety of alkylzinc nucleophiles to produce protected dialkyl carbinamines with high enantioselectivity, providing a route to chiral amines from commercially available amino acid precursors. nih.gov

| Method | Catalyst/Reagent | Substrate Type | Key Features |

| Enantioselective Hydroalkylation | Nickel/Chiral Ligand | Enecarbamates, Alkyl Halides | High regio- and enantioselectivity; tolerates diverse functional groups. acs.org |

| Enantioconvergent Substitution | Nickel/Chiral Ligand | NHP Esters of α-amino acids, Organozinc reagents | Utilizes racemic starting materials to produce a single enantiomer product. nih.gov |

Chiral Auxiliary-Mediated Strategies for Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org After the desired chiral center is set, the auxiliary is removed and can often be recovered. wikipedia.org This strategy is one of the most reliable and well-established methods for asymmetric synthesis.

Several types of auxiliaries are effective for chiral amine synthesis.

Oxazolidinones : Popularized by David Evans, these auxiliaries can be acylated and then subjected to diastereoselective alkylation. Subsequent hydrolysis and functional group manipulation can yield the desired chiral amine. wikipedia.org

tert-Butanesulfinamide : Developed by Jonathan Ellman, this versatile chiral reagent reacts with aldehydes and ketones to form chiral N-sulfinyl imines. These intermediates can then be reacted with nucleophiles (e.g., Grignard or organolithium reagents) to afford chiral amines with high diastereoselectivity. The sulfinamide group is easily removed under mild acidic conditions. yale.edu

Pseudoephedrine and Pseudoephenamine : These compounds can be used as chiral auxiliaries where amides derived from them undergo highly diastereoselective alkylation reactions. nih.gov Pseudoephenamine has shown notable improvements in selectivity for reactions that form quaternary stereocenters. nih.gov

| Auxiliary | Introduced By | Typical Application | Removal Condition |

| Oxazolidinones | David Evans | Asymmetric alkylation, aldol reactions. wikipedia.org | Acidic or basic hydrolysis |

| tert-Butanesulfinamide | Jonathan Ellman | Diastereoselective addition to N-sulfinyl imines. yale.edu | Mild acid (e.g., HCl) |

| Camphorsultam | Wolfgang Oppolzer | Asymmetric alkylation, Diels-Alder reactions. wikipedia.org | LiAlH₄ reduction or hydrolysis |

| Pseudoephedrine | Andrew G. Myers | Diastereoselective alkylation of amide enolates. nih.gov | Acidic or basic hydrolysis |

Organocatalytic and Metal-Catalyzed Enantioselective Amination

Catalytic asymmetric methods offer an efficient and atom-economical route to chiral amines. These strategies avoid the need for stoichiometric amounts of a chiral reagent.

Metal-Catalyzed Amination: Transition-metal catalysis, particularly asymmetric hydrogenation, is a premier method for synthesizing chiral amines. nih.govnottingham.ac.uk The asymmetric hydrogenation of prochiral imines is one of the most direct approaches. nih.govacs.org This reaction is often catalyzed by complexes of iridium, rhodium, or ruthenium containing chiral phosphorus ligands. researchgate.net Asymmetric reductive amination (ARA), which combines a ketone and an amine source in a one-pot reaction, is also a highly efficient strategy. researchgate.netresearchgate.net

Copper-hydride catalyzed hydroamination of alkenes has also emerged as a powerful method. This approach uses hydrosilanes as a hydride source and O-acylhydroxylamines as electrophilic amine equivalents to transform various alkenes into chiral amines with high stereoselectivity. nih.gov

Organocatalytic Amination: Organocatalysis uses small, metal-free organic molecules to catalyze asymmetric transformations. Chiral Brønsted acids, such as chiral phosphoric acids, have been successfully employed in the enantioselective reductive amination of ketones. researchgate.net These catalysts activate the intermediate imine towards reduction by a hydride source, such as a Hantzsch ester, inducing high enantioselectivity. researchgate.net Another strategy is the enantioselective allylic amination of activated C-H bonds, catalyzed by cinchona alkaloids, which allows for the direct functionalization of alkenes. acs.org Furthermore, organocatalysts have been developed for the regioselective iodoamination of alkenes, providing access to chiral cyclic ureas which are precursors to diamines. acs.orgfigshare.com

| Catalytic System | Catalyst Type | Transformation | Typical ee% |

| Transition Metal Catalysis | Iridium, Rhodium, Ruthenium with chiral ligands | Asymmetric Hydrogenation of Imines nih.govacs.org | >90% |

| Transition Metal Catalysis | Copper/Chiral Phosphine (B1218219) Ligand | Asymmetric Hydroamination of Alkenes nih.gov | >95% |

| Organocatalysis | Chiral Phosphoric Acid | Reductive Amination of Ketones researchgate.net | >90% |

| Organocatalysis | Cinchona Alkaloids | Allylic Amination acs.org | Up to 98% |

Resolution Techniques for Enantiomeric Enrichment

Resolution is a classic technique used to separate a racemic mixture into its constituent enantiomers. While this method results in a maximum theoretical yield of 50% for the desired enantiomer, it remains a practical and valuable approach, particularly on an industrial scale.

Kinetic Resolution: This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. For amines, kinetic resolution is often achieved through enantioselective acylation. ethz.chnih.gov Chiral hydroxamic acids have been developed as effective enantioselective acylating agents, allowing for the resolution of various N-heterocycles and other amines with good selectivity. ethz.chnih.gov

Dynamic Kinetic Resolution (DKR): DKR overcomes the 50% yield limitation of traditional kinetic resolution by combining the resolution step with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. Mild and efficient catalysts, such as those based on iridium, have been developed for the racemization of chiral amines, which can be coupled with enzymatic resolutions to achieve high yields and enantiomeric excesses of the desired acylated amine. acs.org

Introduction of the Alkynyl Moiety

The terminal alkyne functionality in this compound is a key feature, allowing for a wide range of subsequent transformations such as click chemistry, Sonogashira coupling, and conversion to other functional groups. The introduction of this moiety can be accomplished at different stages of the synthesis, either by using an alkyne-containing starting material or by installing it onto a pre-existing chiral scaffold.

Stereospecific Installation of Terminal Alkynes

Stereospecific reactions are crucial when installing an alkyne onto a chiral molecule to avoid erosion of enantiomeric purity. A common strategy involves the coupling of a nucleophilic alkynyl species with a chiral electrophile.

For instance, alkynyl Grignard reagents or other alkynyl organometallics can be coupled with chiral epoxides or alkyl halides bearing a leaving group. The reaction often proceeds via an SN2 mechanism, resulting in a predictable inversion of stereochemistry at the electrophilic carbon.

Conversely, methods have been developed for the reductive cross-coupling of terminal alkynes with chiral α-chloro boronic esters. acs.org This process is stereospecific and proceeds with inversion at the stereocenter of the boronic ester, providing a convergent route to enantioenriched allylic alcohols that can be further elaborated. acs.org Additionally, copper-catalyzed coupling of terminal alkynes with diazo compounds or iron-catalyzed cross-coupling with alkyl halides provides direct access to substituted alkynes under mild conditions. organic-chemistry.org The development of ligand-controlled, regiodivergent copper-catalyzed alkylboration of terminal alkynes also provides an efficient pathway to vinylboronic esters, which are versatile intermediates. acs.org These methods highlight the diverse strategies available for the precise and stereocontrolled installation of alkyne groups in complex molecules.

| Method | Reagents | Stereochemical Outcome | Key Feature |

| Nucleophilic Alkynylation | Alkynyl Grignard, Chiral Epoxide | Inversion (SN2) | Classic C-C bond formation. |

| Reductive Cross-Coupling | Terminal Alkyne, α-chloro boronic ester, Cu-catalyst | Inversion | Convergent synthesis from two fragments. acs.org |

| Iron-Catalyzed Cross-Coupling | Terminal Alkyne, Alkyl Halide, Fe-catalyst | - | Tolerates a wide range of functional groups. organic-chemistry.org |

Once the chiral amine (R)-hex-5-yn-2-amine is obtained through one of the aforementioned routes, the final step is the protection of the amine with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base, yielding the final product, this compound.

An in-depth examination of the synthetic strategies for this compound, a chiral alkynyl carbamate, reveals a convergence of modern organic chemistry principles. The synthesis of this and related molecules necessitates precise control over stereochemistry and functional group compatibility, employing advanced techniques in bond formation and protection chemistry. This article focuses exclusively on the key synthetic methodologies, protection strategies, reaction optimization, and the incorporation of green chemistry principles pertinent to the synthesis of this specific compound and its analogues.

Structure

3D Structure

Properties

Molecular Formula |

C11H19NO2 |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

tert-butyl N-[(2R)-hex-5-yn-2-yl]carbamate |

InChI |

InChI=1S/C11H19NO2/c1-6-7-8-9(2)12-10(13)14-11(3,4)5/h1,9H,7-8H2,2-5H3,(H,12,13)/t9-/m1/s1 |

InChI Key |

XVXNOWDWILDOQS-SECBINFHSA-N |

Isomeric SMILES |

C[C@H](CCC#C)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(CCC#C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Tert Butyl R Hex 5 Yn 2 Ylcarbamate

Reaction Pathways of the Terminal Alkyne Moiety

The terminal alkyne group is a versatile functional handle that participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its linear geometry and electron-rich triple bond are central to its reactivity. rsc.org

Sonogashira Coupling Reactions with Aryl and Heteroaryl Halides

The Sonogashira coupling is a fundamental cross-coupling reaction for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically performed using a palladium catalyst, a copper(I) cocatalyst, and an amine base under anhydrous and anaerobic conditions. organic-chemistry.org

The mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orglibretexts.org

Palladium Cycle : The cycle begins with the oxidative addition of an aryl halide (R-X) to a palladium(0) complex, forming a Pd(II) species. libretexts.org This is followed by a transmetalation step where a copper acetylide, generated from the copper cycle, transfers the alkyne group to the palladium center. The final step is reductive elimination, which releases the coupled arylalkyne product and regenerates the palladium(0) catalyst. wikipedia.org

Copper Cycle : In the presence of a base, the terminal alkyne of tert-butyl (R)-hex-5-yn-2-ylcarbamate is deprotonated. The resulting acetylide reacts with a copper(I) salt to form a copper(I) acetylide intermediate. This intermediate is the key species that participates in the transmetalation step of the palladium cycle. wikipedia.org

The efficiency of the Sonogashira coupling can be influenced by the choice of catalyst, ligands, and base, as detailed in the table below.

| Catalyst System | Aryl Halide (R-X) | Base | Solvent | Key Mechanistic Feature |

|---|---|---|---|---|

| Pd(PPh₃)₄ / CuI | Aryl Iodides, Bromides | Triethylamine (Et₃N) | THF / Toluene | Classical pathway with distinct Pd and Cu cycles. |

| PdCl₂(PPh₃)₂ / CuI | Aryl Iodides, Bromides, Triflates | Diisopropylamine (DIPA) | DMF | Effective for a broad range of substrates. |

| Pd₂(dba)₃ / Ligand / No Cu | Aryl Bromides, Chlorides | Cs₂CO₃ | Dioxane | Copper-free variant; alkyne activation may occur directly at the Pd center. wikipedia.org |

| Pd-NHC Complexes / CuI | Aryl Bromides | K₂CO₃ | Acetonitrile | N-Heterocyclic Carbene (NHC) ligands enhance catalyst stability and activity. |

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Pathways

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a highly efficient and regioselective click chemistry reaction that joins the terminal alkyne of this compound with an organic azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. researchgate.net The copper(I) catalyst is essential for lowering the activation barrier and controlling the regioselectivity, transforming the concerted uncatalyzed reaction into a stepwise process. nih.gov

The accepted mechanism proceeds through the following key steps:

Formation of Copper Acetylide : The reaction initiates with the formation of a copper(I) acetylide intermediate from the terminal alkyne. nih.govresearchgate.net

Complexation and Cycloaddition : The organic azide coordinates to the copper acetylide, bringing the two reactants into close proximity and a suitable geometry for reaction. nih.gov This is followed by a stepwise cycloaddition, which may involve the formation of a six-membered copper-containing metallacycle intermediate.

Product Formation : Subsequent rearrangement and protonolysis release the 1,2,3-triazole product and regenerate the active copper(I) catalyst, allowing the catalytic cycle to continue.

Kinetic and computational studies suggest that the formation of a ternary complex between the copper catalyst, the alkyne, and the azide is a critical, often rate-determining, stage of the reaction. researchgate.net

| Copper(I) Source | Ligand/Additive | Solvent | Mechanistic Role |

|---|---|---|---|

| CuSO₄ / Sodium Ascorbate | None | t-BuOH / H₂O | In situ reduction of Cu(II) to the active Cu(I) catalyst. researchgate.net |

| CuI | Tris(benzyltriazolylmethyl)amine (TBTA) | DMSO / H₂O | Direct use of a Cu(I) salt; TBTA acts as a stabilizing ligand. |

| Cu(OAc)₂ / Sodium Ascorbate | None | Methanol (B129727) / H₂O | Another common system for the in situ generation of Cu(I). researchgate.net |

| [Cu(PPh₃)₃Br] | None | CH₂Cl₂ | Pre-formed, stable Cu(I) complex that can directly enter the catalytic cycle. |

Hydroamination and Hydrohalogenation of the Alkyne

Hydroamination involves the addition of an N-H bond of an amine across the carbon-carbon triple bond. This reaction is a highly atom-economical method for forming enamines or imines. acs.org The mechanism is highly dependent on the catalyst used. For late transition metals like palladium or gold, the pathway typically involves the coordination of the alkyne to the metal center, which activates it toward nucleophilic attack by the amine. nih.gov The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key consideration, with Markovnikov addition generally leading to the formation of an imine after tautomerization of the initial enamine product. acs.org

Hydrohalogenation is the electrophilic addition of a hydrogen halide (HX) across the alkyne. The reaction proceeds via a mechanism that mirrors the hydrohalogenation of alkenes. chemistrysteps.com

The initial step is the protonation of the alkyne by HX to form a vinyl cation. In accordance with Markovnikov's rule, the proton adds to the terminal carbon, yielding the more substituted secondary vinyl cation at the internal carbon. chemistrysteps.com

The halide ion (X⁻) then attacks the carbocation, forming a vinyl halide. chemistrysteps.com

If a second equivalent of HX is present, a second addition can occur. This addition also follows Markovnikov's rule, with the proton adding to the carbon already bearing a hydrogen, leading to a resonance-stabilized carbocation adjacent to the halogen. The subsequent attack by a halide ion yields a geminal dihalide. chemistrysteps.com

In the case of HBr, anti-Markovnikov addition can be achieved by conducting the reaction in the presence of peroxides, which initiates a free-radical mechanism. chemistrysteps.com

| Reaction | Reagents | Mechanism Type | Primary Product Type | Regioselectivity |

|---|---|---|---|---|

| Hydroamination | R-NH₂ / Au or Pd Catalyst | Nucleophilic Attack on Coordinated Alkyne | Imine / Enamine | Typically Markovnikov |

| Hydrohalogenation | HCl, HBr, HI (1 equiv.) | Electrophilic Addition | Vinyl Halide | Markovnikov |

| Hydrohalogenation | HX (2 equiv.) | Electrophilic Addition | Geminal Dihalide | Markovnikov |

| Radical Hydrobromination | HBr / Peroxides | Free-Radical Addition | Vinyl Bromide | Anti-Markovnikov (mixture of E/Z isomers) |

Stereochemical Implications of Alkyne Functionalization

While the terminal alkyne moiety in this compound is achiral, its functionalization can have significant stereochemical consequences. The existing stereocenter at the C2 position means that the formation of a new stereocenter during the reaction will result in the generation of diastereomers. ochemtutor.com

Creation of New Stereocenters : Reactions that convert the sp-hybridized carbons of the alkyne into sp² or sp³ centers can create new stereogenic units. For example, hydrogenation of the alkyne to an alkane would create a new chiral center at C5, leading to a mixture of (2R, 5R) and (2R, 5S) diastereomers.

Formation of Geometric Isomers : Partial reduction or addition reactions (e.g., hydrohalogenation, hydroamination) that convert the alkyne to an alkene can result in the formation of E/Z geometric isomers. chemistrysteps.comrsc.org The ratio of these isomers is often dependent on the reaction mechanism and conditions.

Diastereoselective Induction : The pre-existing (R)-stereocenter can potentially influence the stereochemical outcome of reactions at the remote alkyne terminus. In a process known as diastereoselective induction, chiral catalysts or reagents may interact with the chiral molecule in a way that favors the formation of one diastereomer over another. For instance, in an asymmetric CuAAC reaction, a chiral ligand on the copper catalyst could interact with the substrate to favor a specific stereochemical outcome in the product, should the resulting triazole product itself be chiral. acs.org

Reactivity of the N-Boc Protected Amine

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions, including basic hydrolysis and catalytic hydrogenation. total-synthesis.commdpi.com Its primary reactivity is centered around its removal (deprotection).

Deprotection Mechanisms of the tert-Butyl Carbamate (B1207046)

The cleavage of the Boc group is most commonly achieved under acidic conditions, though specific basic conditions have also been reported. total-synthesis.comacsgcipr.org

Acid-Catalyzed Deprotection: This is the standard method for Boc removal, typically using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comyoutube.com The mechanism is a unimolecular fragmentation process driven by the formation of highly stable intermediates:

Protonation : The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by the acid. mdpi.comcommonorganicchemistry.com

Fragmentation : The protonated intermediate fragments, breaking the C-O bond to form an unstable carbamic acid and a highly stabilized tert-butyl cation. total-synthesis.comcommonorganicchemistry.com

Irreversible Breakdown : The tert-butyl cation is neutralized by either deprotonation to form gaseous isobutylene (B52900) or by reaction with a nucleophile. commonorganicchemistry.com Simultaneously, the carbamic acid spontaneously decarboxylates, releasing gaseous carbon dioxide and the free amine. total-synthesis.comcommonorganicchemistry.com Under the acidic conditions, the final product is isolated as the corresponding amine salt.

Base-Promoted Deprotection: Although the Boc group is known for its base stability, cleavage can be induced under specific, typically harsh, basic conditions. acsgcipr.org This pathway is less common and is generally limited to substrates where the amine is primary and adjacent to electron-withdrawing groups. The mechanism can vary; one proposed pathway involves deprotonation of the carbamate nitrogen followed by elimination to form an isocyanate, which is then hydrolyzed. acsgcipr.org This method is generally not preferred for a compound like this compound due to the secondary nature of the amine and the lack of strong electron-withdrawing substituents.

| Condition | Reagents | Mechanism | Byproducts | Final Amine Form |

|---|---|---|---|---|

| Acidic | Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl) | E1-type fragmentation via protonation | CO₂, Isobutylene (or trapped t-butyl species) | Ammonium Salt (e.g., trifluoroacetate, chloride) |

| Basic | t-BuOK, NaOMe (typically for activated substrates) | Elimination or Nucleophilic Addition | t-BuOH, CO₂ | Free Amine |

Reactivity of the Carbamate Nitrogen in Further Transformations

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. The nitrogen atom of the carbamate in this compound is generally considered to be non-nucleophilic and non-basic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. This delocalization significantly reduces its reactivity in many standard transformations.

However, under specific conditions, the carbamate nitrogen can be involved in further reactions. For instance, deprotection of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent would liberate the free amine, which can then participate in a wide range of nucleophilic reactions.

Furthermore, while direct alkylation or acylation at the carbamate nitrogen is difficult, it is not impossible. Highly reactive electrophiles under forcing conditions might lead to N-functionalization, though this is generally not a preferred synthetic route due to potential side reactions and the lability of the Boc group under such conditions.

A more common transformation involving the carbamate moiety is its participation in intramolecular reactions. For example, if a suitable electrophilic center is introduced elsewhere in the molecule, the carbamate oxygen or, less commonly, the nitrogen could act as an intramolecular nucleophile, leading to cyclization products. The terminal alkyne in this compound could be functionalized to introduce such an electrophilic center, paving the way for intramolecular transformations.

| Transformation | Reagents and Conditions | Expected Outcome |

| Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) | (R)-hex-5-yn-2-amine |

| N-Alkylation | NaH, then MeI in THF (Forcing conditions) | Low yield of N-methylated product |

| Intramolecular Cyclization (Hypothetical) | 1. Hydration of alkyne (e.g., HgSO4, H2SO4) to form a ketone. 2. Acid-catalyzed cyclization. | Formation of a cyclic enecarbamate derivative. |

Stereochemical Integrity and Epimerization Studies

Factors Affecting Chiral Stability of this compound

The stereochemical stability of the chiral center at the C2 position of this compound is a crucial aspect of its chemistry, particularly in asymmetric synthesis. The (R)-configuration is defined by the arrangement of the substituents around this stereocenter. Several factors can influence the stability of this chiral center and its propensity to undergo epimerization (the conversion of one epimer to another).

The primary factor that could lead to epimerization is the acidity of the proton at the C2 position. If this proton is abstracted by a base, a planar carbanion or a rapidly inverting sp2-hybridized intermediate would be formed. Reprotonation of this intermediate could then occur from either face, leading to a racemic or epimeric mixture. However, the C-H bond at the chiral center in this compound is not adjacent to a strong electron-withdrawing group that would significantly acidify it. The carbamate group is only weakly electron-withdrawing in this context. Therefore, under neutral or acidic conditions, the chiral center is expected to be configurationally stable.

Strongly basic conditions, however, could potentially lead to epimerization. The use of very strong bases, such as organolithium reagents or potassium tert-butoxide at elevated temperatures, might be sufficient to deprotonate the C2 position, especially if there is a coordinating group nearby that can stabilize the resulting anion.

| Condition | Potential for Epimerization | Rationale |

| Neutral (e.g., during chromatography) | Low | The C-H bond at the chiral center is not significantly acidic. |

| Acidic (e.g., during Boc deprotection) | Low | Acidic conditions do not promote the formation of a carbanion intermediate. |

| Mildly Basic (e.g., triethylamine) | Low | Insufficiently basic to deprotonate the C2 position. |

| Strongly Basic (e.g., n-BuLi, -78 °C) | Moderate to High | Strong bases can deprotonate less acidic protons, potentially leading to racemization. |

Computational Chemistry and DFT Studies on Reaction Energetics and Transition States

In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the reaction energetics and transition states of reactions involving this compound. DFT calculations can be used to model reaction pathways, determine activation energies, and predict the structures of transition states.

For instance, a DFT study could be employed to investigate the mechanism of a potential intramolecular cyclization. The energies of the starting material, intermediates, transition states, and the final product could be calculated to determine the feasibility of the reaction and to predict the most likely reaction pathway.

Similarly, DFT calculations could be used to study the factors affecting the chiral stability of the molecule. The energy barrier for the deprotonation of the C2 position could be calculated in the presence of different bases to assess the likelihood of epimerization under various conditions. The transition state for the proton abstraction could be located and its structure analyzed to understand the geometric and electronic factors that influence the reaction rate.

A hypothetical DFT study on the deprotonation of the C2 proton by a strong base might reveal the following:

| Parameter | Calculated Value (Hypothetical) | Interpretation |

| Activation Energy (ΔG‡) for Deprotonation | 25 kcal/mol | A significant energy barrier, suggesting that the reaction would be slow at low temperatures but may proceed at higher temperatures. |

| Reaction Energy (ΔG) for Deprotonation | +15 kcal/mol | The deprotonation is thermodynamically unfavorable, indicating that the equilibrium would lie far to the left. |

| Structure of the Transition State | The base is shown abstracting the proton, with a partial negative charge developing on the C2 carbon. The C-H bond is elongated. | Provides a visual representation of the key interactions during the proton transfer step. |

Tert Butyl R Hex 5 Yn 2 Ylcarbamate As a Chiral Building Block in Complex Molecule Synthesis

Construction of Nitrogen-Containing Heterocycles

The presence of both a nucleophilic nitrogen atom (after deprotection) and a reactive alkyne functionality within the same molecule makes Tert-butyl (R)-hex-5-yn-2-ylcarbamate an ideal precursor for intramolecular cyclization reactions to form various nitrogen-containing heterocyclic systems.

Pyrrole (B145914) and Pyridine (B92270) Derivatives via Cyclization Reactions

The synthesis of substituted pyrroles from primary amines and 1,4-dicarbonyl compounds, known as the Paal-Knorr synthesis, is a fundamental transformation in organic chemistry. wikipedia.orgorganic-chemistry.org While this compound does not directly contain a 1,4-dicarbonyl moiety, its terminal alkyne can be readily converted to the necessary functionality. Hydration of the alkyne, for instance, can yield a methyl ketone, which can then be further functionalized to generate the required diketone precursor for a subsequent Paal-Knorr cyclization.

More direct approaches involve transition-metal-catalyzed cyclizations. Gold catalysts, in particular, are highly effective in activating alkynes toward nucleophilic attack. nih.gov Gold(I)-catalyzed hydroamination/cyclization cascades provide an efficient route to substituted pyrroles from aminoalkynes. nih.govorganic-chemistry.org In a typical reaction, the deprotected amine derived from the title compound would attack the gold-activated alkyne in an intramolecular fashion, leading to the formation of the pyrrole ring while preserving the chirality of the side chain.

Table 1: Representative Gold-Catalyzed Pyrrole Synthesis This table shows examples of gold-catalyzed cyclizations of related aminoalkyne systems, demonstrating the feasibility of this approach.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| [Au(IPr)]NTf₂ | Dioxane | 100 | 85-95 | nih.gov |

| Ph₃PAuCl/AgOTf | DCE | 80 | 70-90 | organic-chemistry.org |

| AuCl₃ | CH₃CN | 60 | 65-88 | organic-chemistry.org |

The synthesis of pyridine derivatives is more challenging. However, intramolecular C-H bond functionalization represents a modern approach. Rhodium-catalyzed intramolecular cyclization of pyridines with tethered alkenes has been reported to produce complex bicyclic systems. nih.gov A synthetic strategy could involve the initial coupling of the alkyne of this compound to a pyridine core, followed by a reduction of the alkyne to an alkene and subsequent rhodium-catalyzed cyclization.

Synthesis of Chiral Indolizines and Related Fused Systems

Indolizidine alkaloids are an important class of natural products with significant biological activity. nih.gov The synthesis of chiral indolizidine and pyrrolizidine (B1209537) frameworks can be achieved using proline as a chiral synthon. capes.gov.br this compound offers an alternative approach. One potential strategy involves the N-alkylation of a suitable pyridine derivative with the chiral carbamate (B1207046) side chain, followed by an intramolecular cyclization. This could be achieved through a transition-metal-catalyzed process or via the formation of a pyridinium (B92312) ylide that subsequently undergoes a [3+2] cycloaddition or related cyclization cascade. While direct examples starting from the title compound are not prevalent, the synthesis of indolizidines from N-allylpyrroles via hydroformylation and cyclodehydration highlights the general strategy of forming fused N-heterocyclic systems from acyclic precursors bearing both the nitrogen and a reactive handle. nih.gov

Oxazole (B20620) and Thiazole (B1198619) Formation from Modified Carbamate Derivatives

The formation of oxazole and thiazole rings from this compound requires significant modification of the starting material, as the inherent functionalities are not directly suited for classical syntheses like the Hantzsch thiazole synthesis or van Leusen oxazole synthesis. mdpi.comnih.gov

For thiazole synthesis, the Hantzsch method requires an α-haloketone and a source of thioamide. researchgate.net A plausible synthetic route would involve:

Hydration of the terminal alkyne to a methyl ketone.

α-Halogenation of the ketone to yield the required α-haloketone.

Deprotection of the Boc-carbamate and conversion of the resulting amine into a thioamide.

An intramolecular Hantzsch cyclization to form the chiral thiazole derivative.

For oxazole synthesis, a potential pathway could involve the conversion of the Boc-protected amine into a suitable precursor for cyclization. For example, transformation of the amine into an amide followed by further manipulations could lead to a substrate for an intramolecular cyclodehydration to form the oxazole ring. Alternatively, the synthesis of chiral N-Boc-cycloaminyl-oxazoles has been demonstrated from β-enamino ketoesters, which could potentially be synthesized from the title compound in a multi-step sequence. nih.gov

Applications in the Synthesis of Chiral Alcohols and Aldehydes

The terminal alkyne of this compound is a key functional group that can be selectively transformed into aldehydes and alcohols, providing access to other important classes of chiral building blocks.

Conversion to Chiral Aldehydes via Ozonolysis or Hydration/Oxidation

Ozonolysis of terminal alkynes typically leads to the formation of a carboxylic acid and carbon dioxide after oxidative workup. wikipedia.orgchemistrysteps.com This method results in the cleavage of the carbon-carbon triple bond.

A more synthetically useful method for converting the terminal alkyne into an aldehyde is hydroboration-oxidation. This two-step process achieves the anti-Markovnikov addition of water across the triple bond. chemistrysteps.com The reaction of the alkyne with a sterically hindered borane, such as disiamylborane (B86530) or 9-BBN, followed by oxidation with hydrogen peroxide under basic conditions, yields a terminal enol. This enol rapidly tautomerizes to the more stable aldehyde. chemistrysteps.comyoutube.com This transformation is highly efficient and preserves the stereochemical integrity of the adjacent chiral center.

Table 2: Common Conditions for Alkyne to Aldehyde Conversion

| Reagent 1 | Reagent 2 | Transformation | Key Feature | Reference |

|---|---|---|---|---|

| 1. Sia₂BH or 9-BBN | 2. H₂O₂, NaOH | Hydroboration-Oxidation | Anti-Markovnikov addition, yields aldehyde | chemistrysteps.com |

| 1. O₃ | 2. H₂O | Ozonolysis | Oxidative cleavage, yields carboxylic acid | chemistrysteps.com |

Stereoselective Reduction to Chiral Alcohols

The alkyne group can be stereoselectively reduced to either a cis- or trans-alkene, or fully saturated to an alkane, without affecting the existing chiral center or the Boc protecting group. youtube.com

Reduction to cis-Alkenes : Catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), selectively reduces the alkyne to a cis-(Z)-alkene. libretexts.org

Reduction to trans-Alkenes : The use of dissolving metals, typically sodium in liquid ammonia, results in the formation of a trans-(E)-alkene. libretexts.org

Reduction to Alkanes : Complete saturation of the triple bond to an alkane can be achieved through catalytic hydrogenation using standard catalysts like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) under a hydrogen atmosphere. libretexts.org

These reductions provide access to a new set of chiral building blocks where the rigidity of the alkyne is replaced with the geometry of an alkene or the flexibility of an alkane chain. The resulting chiral carbamates can then be carried forward in synthetic sequences. While the direct product of these reactions is not a chiral alcohol, the resulting functionalized alkane or alkene can be further elaborated. For instance, deprotection of the carbamate followed by diazotization and hydrolysis could, in principle, convert the amine to an alcohol, although this is not a common or high-yielding transformation. The primary utility of the reduction lies in modifying the hydrocarbon backbone while preserving the key chiral amine functionality.

Table 3: Stereoselective Alkyne Reduction Methods

| Reagents | Product Stereochemistry | Catalyst/Conditions | Reference |

|---|---|---|---|

| H₂ | cis-(Z)-Alkene | Lindlar's Catalyst | libretexts.org |

| Na, NH₃ (l) | trans-(E)-Alkene | Dissolving Metal | libretexts.org |

| H₂ | Alkane | Pd/C or Pt/C | libretexts.org |

Utilization in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. The unique structural features of this compound make it an attractive component for various MCRs.

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that are widely used in the synthesis of peptide mimics and other complex organic molecules. nih.gov

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org While this compound does not directly participate as one of the three core components, its derivatives could be readily employed. For instance, the terminal alkyne could be converted to a carboxylic acid, or the Boc-protected amine could be deprotected and converted to an isocyanide, allowing for its incorporation into the Passerini scaffold.

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-aminoacyl amides from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. nih.gov The primary amine functionality, unmasked from the Boc-protected form of this compound, can serve as the amine component in the Ugi reaction. This would introduce the chiral hexynyl fragment into the resulting peptidomimetic scaffold. The reaction's ability to proceed with a wide range of other components allows for the generation of a diverse library of chiral compounds.

An illustrative example of how this compound could be utilized in a Ugi reaction after deprotection of the amine is presented below.

Table 1: Hypothetical Ugi Reaction Incorporating the Deprotected Amine of this compound

| Amine Component | Carbonyl Component | Carboxylic Acid | Isocyanide | Hypothetical Product Structure |

| (R)-hex-5-yn-2-amine | Formaldehyde | Acetic Acid | Tert-butyl isocyanide |

This table is illustrative and shows a potential reaction based on the known reactivity of the functional groups present in the molecule.

The presence of both a terminal alkyne and a protected amine in this compound opens avenues for the design of novel MCRs or for post-MCR modifications that lead to unique and complex chiral scaffolds. The alkyne functionality is particularly versatile, as it can participate in various cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), or be transformed into other functional groups.

For instance, a Ugi or Passerini product containing the hexynyl moiety could undergo a subsequent intramolecular reaction, where the alkyne participates in a cyclization cascade. This approach allows for the rapid construction of polycyclic systems with multiple stereocenters, where the chirality of the initial building block directs the stereochemical outcome of the subsequent transformations. The development of such tandem MCR-cyclization strategies is a burgeoning area of research aimed at accessing novel chemical space.

Precursor for Advanced Macromolecular Architectures and Polymeric Materials

The demand for advanced materials with tailored properties has driven the development of synthetic methodologies for the preparation of complex macromolecular architectures. The chirality and functionality of this compound make it a promising monomer or precursor for the synthesis of chiral polymers and ligands.

Chiral polymers have garnered significant interest due to their potential applications in chiral separations, asymmetric catalysis, and as circularly polarized luminescence emitters. mdpi.com The terminal alkyne of this compound can be polymerized through various methods, such as alkyne metathesis or by being a co-monomer in radical polymerizations, to introduce the chiral carbamate unit directly into the polymer backbone.

The resulting polymers would possess a regular arrangement of chiral centers, which can induce a helical conformation in the polymer chain. The properties of these chiral polymers, such as their solubility, thermal stability, and chiroptical response, could be fine-tuned by co-polymerization with other monomers or by modification of the carbamate group.

Table 2: Potential Polymerization Strategies for this compound

| Polymerization Method | Reactive Group | Resulting Polymer Feature |

| Alkyne Metathesis | Terminal Alkyne | Polyacetylene backbone with chiral side chains. |

| Co-polymerization (e.g., with acrylates) | Terminal Alkyne (after modification) | Chiral units incorporated into a polyacrylate backbone. |

| Click Polymerization (with diazides) | Terminal Alkyne | Triazole-containing polymer backbone with chiral units. |

This table outlines potential strategies based on the functional groups of the molecule.

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds. The development of novel chiral ligands is crucial for the advancement of this field. rsc.org this compound can serve as a versatile starting material for the synthesis of new chiral ligands.

The terminal alkyne and the protected amine can be elaborated into a variety of coordinating groups. For example, the alkyne can be used in Sonogashira or Suzuki cross-coupling reactions to introduce aromatic phosphine (B1218219) or nitrogen-containing heterocyclic moieties, which are common coordinating units in transition metal catalysts. psu.edu The amine, after deprotection, can be acylated or alkylated to introduce additional coordinating arms, leading to the formation of bidentate or tridentate ligands. The inherent chirality of the backbone would be in close proximity to the metal center, influencing the stereochemical outcome of the catalyzed reaction.

The modular nature of such a synthetic approach would allow for the creation of a library of related ligands with varying steric and electronic properties, facilitating the optimization of the catalyst for a specific asymmetric transformation.

Derivatization and Structure Activity Relationship Sar Studies Excluding Biological Activity Data

Synthesis of Analogues with Modified Alkynyl Moieties

Chain Elongation and Shortening of the Alkynyl Spacer

The length of the alkynyl spacer can be modulated through established synthetic methodologies. Chain elongation, or homologation, can be achieved by reacting the terminal alkyne with a suitable electrophile after deprotonation. Conversely, chain shortening, while synthetically more challenging, can be accomplished through oxidative cleavage and subsequent synthetic steps.

Chain Elongation: The deprotonation of the terminal alkyne with a strong base, such as n-butyllithium, followed by quenching with an appropriate electrophile, is a common strategy for chain elongation. For instance, reaction with paraformaldehyde would introduce a hydroxymethyl group, which could then be further manipulated.

Chain Shortening: Oxidative cleavage of the alkyne, for example, using ozonolysis, can lead to the formation of a carboxylic acid, effectively shortening the carbon chain. This acid can then be subjected to further synthetic transformations to reintroduce a modified alkynyl moiety.

Table 1: Representative Analogues with Modified Alkynyl Chain Length

| Starting Material | Reagents and Conditions | Product | Modification |

| Tert-butyl (R)-hex-5-yn-2-ylcarbamate | 1. n-BuLi, THF, -78 °C2. Paraformaldehyde | Tert-butyl (R)-7-hydroxyhept-5-yn-2-ylcarbamate | Chain Elongation |

| This compound | 1. O₃, CH₂Cl₂/MeOH, -78 °C2. NaBH₄ | Tert-butyl (R)-4-hydroxypentan-2-ylcarbamate | Chain Shortening |

Incorporation of Internal Alkynes and Diynes

The terminal alkyne can be converted into an internal alkyne or a diyne system, significantly altering the molecule's steric and electronic properties.

The Sonogashira coupling reaction is a powerful tool for the synthesis of internal alkynes. researchgate.netwikipedia.orgorganic-chemistry.orglibretexts.org This palladium-catalyzed cross-coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide. For instance, coupling of this compound with iodobenzene (B50100) in the presence of a palladium catalyst and a copper(I) co-catalyst would yield the corresponding phenyl-substituted internal alkyne.

Diyne analogues can be synthesized through various methods, including the Cadiot-Chodkiewicz coupling or the Glaser-Hay coupling, which involve the oxidative coupling of terminal alkynes. A copper-catalyzed three-component reaction of an aldehyde, an amine, and a terminal alkyne (A3 coupling) can also be employed for the synthesis of 3-amino-1,4-diynes. researchgate.netresearchgate.net

Table 2: Synthesis of Internal Alkyne and Diyne Analogues

| Starting Material | Coupling Partner | Catalyst/Reagents | Product | Moiety |

| This compound | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | Tert-butyl (R)-(6-phenylhex-5-yn-2-yl)carbamate | Internal Alkyne |

| This compound | 1-Bromo-2-phenylethyne | Pd(PPh₃)₄, CuI, Et₃N | Tert-butyl (R)-(8-phenylocta-5,7-diyn-2-yl)carbamate | Diyne |

Functionalization of the Alkynyl Group for Diverse Scaffolds

The terminal alkyne is a versatile functional group that can be transformed into a variety of other functionalities, enabling the creation of diverse molecular scaffolds.

Chemo- and Regioselective Functionalization

The terminal alkyne can undergo a range of chemo- and regioselective reactions. For example, hydrohalogenation of the terminal alkyne with HBr can proceed with Markovnikov or anti-Markovnikov selectivity depending on the reaction conditions. chadsprep.comyoutube.comyoutube.comyoutube.com The use of peroxides typically leads to the anti-Markovnikov product.

The Sonogashira coupling, as mentioned previously, is another example of a highly chemo- and regioselective reaction, allowing for the specific formation of a carbon-carbon bond at the terminal position of the alkyne. researchgate.netwikipedia.orgorganic-chemistry.orglibretexts.org

Table 3: Chemo- and Regioselective Functionalization Reactions

| Starting Material | Reagents | Product | Regioselectivity |

| This compound | HBr | Tert-butyl (R)-(5-bromohex-5-en-2-yl)carbamate | Markovnikov |

| This compound | HBr, ROOR | Tert-butyl (R)-(6-bromohex-5-en-2-yl)carbamate | Anti-Markovnikov |

| This compound | Phenylacetylene, Pd(PPh₃)₄, CuI, Et₃N | Tert-butyl (R)-(6-phenylhex-5-yn-2-yl)carbamate | Terminal C-C coupling |

Introduction of Heteroatoms Adjacent to the Alkyne

Heteroatoms can be introduced adjacent to the alkynyl group through various synthetic strategies. For instance, the reaction of an N-Boc protected amino alcohol with an alkynylating agent can be used to synthesize analogues with an oxygen atom adjacent to the alkyne. Similarly, sulfur-containing analogues can be prepared from the corresponding thiol precursors.

Hydroamination and hydrothiolation reactions of the alkyne itself can also be employed to introduce nitrogen and sulfur atoms, respectively. researchgate.netchadsprep.comtotal-synthesis.comnih.govresearchgate.netorganic-chemistry.org These reactions can be catalyzed by various transition metals, and the regioselectivity can often be controlled.

Table 4: Introduction of Heteroatoms Adjacent to the Alkyne

| Precursor | Reagents | Product | Heteroatom Position |

| Tert-butyl (R)-(1-hydroxyprop-2-yn-1-yl)carbamate | NaH, 3-bromopropyne | Tert-butyl (R)-(1-(prop-2-yn-1-yloxy)prop-2-yn-1-yl)carbamate | Oxygen |

| Tert-butyl (R)-(1-mercaptoprop-2-yn-1-yl)carbamate | NaH, 3-bromopropyne | Tert-butyl (R)-(1-(prop-2-yn-1-ylthio)prop-2-yn-1-yl)carbamate | Sulfur |

Replacement and Modification of the Carbamate (B1207046) Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions. nih.gov However, in the context of multi-step synthesis, it is often necessary to replace the Boc group with other protecting groups that offer orthogonal deprotection strategies.

The deprotection of the Boc group in this compound can be achieved under mild acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrochloric acid in methanol (B129727). researchgate.netorganic-chemistry.orgmdpi.com More recently, methods using oxalyl chloride in methanol have been reported for mild deprotection. researchgate.netorganic-chemistry.org

Once the amine is deprotected, it can be reprotected with other carbamate-forming reagents. For example, reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base would yield the corresponding Fmoc-protected analogue. nih.gov Similarly, the benzyloxycarbonyl (Cbz) group can be introduced using benzyl (B1604629) chloroformate (Cbz-Cl). total-synthesis.comresearchgate.netorganic-chemistry.orgresearchgate.net

Table 5: Modification of the Carbamate Protecting Group

| Starting Material | Reagents | Product | Protecting Group |

| This compound | 1. TFA, CH₂Cl₂2. Fmoc-Cl, NaHCO₃ | (9H-Fluoren-9-yl)methyl (R)-hex-5-yn-2-ylcarbamate | Fmoc |

| This compound | 1. HCl, MeOH2. Cbz-Cl, NaHCO₃ | Benzyl (R)-hex-5-yn-2-ylcarbamate | Cbz |

Comparative Analysis of Different N-Protecting Groups

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions. researchgate.net However, the selection of an N-protecting group is a critical consideration in any synthetic sequence, as it can significantly influence the reactivity and stereochemical outcome of subsequent transformations. A comparative analysis of the Boc group with other common amine protecting groups, such as carbobenzyloxy (Cbz) and fluorenylmethyloxycarbonyl (Fmoc), highlights these differences.

The electronic and steric properties of the protecting group can alter the nucleophilicity of the nitrogen atom and influence the acidity of the N-H proton. For instance, the electron-withdrawing nature of the Cbz and Fmoc groups can render the amine less nucleophilic compared to the electron-donating effect of the Boc group. This can impact reactions such as N-alkylation or acylation.

Furthermore, the choice of protecting group can affect the conformational preferences of the molecule, which in turn can influence the stereochemical course of reactions at nearby centers. The bulky nature of the Boc group, for example, can provide a significant steric hindrance that directs incoming reagents to the less hindered face of the molecule. In contrast, the planar nature of the Fmoc group may exert a different stereochemical influence.

Table 1: Comparative Properties of Common N-Protecting Groups

| Protecting Group | Structure | Cleavage Conditions | Stability | Steric Bulk | Electronic Effect |

|---|---|---|---|---|---|

| Boc | -(C=O)OC(CH₃)₃ | Mild acid (e.g., TFA) | Base, Hydrogenolysis | High | Electron-donating |

| Cbz | -(C=O)OCH₂C₆H₅ | Hydrogenolysis, Strong acid | Acid, Base | Moderate | Electron-withdrawing |

| Fmoc | -(C=O)OCH₂-Fmoc | Mild base (e.g., piperidine) | Acid, Hydrogenolysis | High | Electron-withdrawing |

Impact on Reactivity and Stereochemical Outcome

The N-protecting group can exert a profound influence on the reactivity of this compound. For instance, in reactions involving the deprotonation of the terminal alkyne followed by the addition of an electrophile, the nature of the N-protecting group can affect the pKa of the acetylenic proton and the stability of the resulting acetylide.

Moreover, the stereochemical outcome of reactions can be highly dependent on the protecting group. In a hypothetical diastereoselective reduction of a ketone derivative of this compound, the bulky Boc group could be expected to direct the hydride reagent to the opposite face of the chiral center, leading to a high degree of stereocontrol. A less sterically demanding protecting group might result in lower diastereoselectivity. Research has shown that the N-protecting group can tune the enantioselectivity in certain reactions, highlighting its active role in the stereochemical outcome. rsc.org

Stereoisomeric Studies and the Influence of Absolute Configuration

The (R)-configuration at the C2 position of this compound is a key determinant of its utility as a chiral building block. The absolute configuration of this stereocenter can be leveraged to control the formation of new stereocenters in a predictable manner.

Comparison with (S)-enantiomer and Racemic Mixtures in Synthetic Transformations

In asymmetric synthesis, the use of enantiomerically pure starting materials is often crucial for the successful construction of complex target molecules. The synthetic transformations of this compound would be expected to yield products with a specific and predictable stereochemistry. In contrast, the use of its (S)-enantiomer would lead to the formation of the enantiomeric products.

The use of a racemic mixture of tert-butyl hex-5-YN-2-ylcarbamate in a reaction with a chiral reagent or catalyst could lead to a mixture of diastereomers, which may be separable by chromatography. This approach, known as a kinetic resolution, can sometimes be employed to isolate one of the enantiomers. However, for achieving high stereoselectivity in the final product, starting with an enantiomerically pure material like the (R)- or (S)-enantiomer is generally preferred.

Diastereoselective Control in Reactions Involving this compound

The pre-existing stereocenter in this compound can serve as a powerful tool for directing the stereochemical outcome of reactions at other positions in the molecule, a concept known as substrate-controlled diastereoselection. acs.orgresearchgate.net For example, in an intramolecular cyclization reaction, the (R)-configuration of the carbon bearing the carbamate group can dictate the facial selectivity of the reaction, leading to the preferential formation of one diastereomer of the cyclic product.

This diastereoselective control is often rationalized by considering the steric and electronic interactions in the transition state of the reaction. The bulky tert-butylcarbamate (B1260302) group can block one face of the molecule, forcing an incoming reagent to approach from the less hindered side. This principle is fundamental to the use of chiral building blocks in asymmetric synthesis and allows for the construction of complex molecules with multiple stereocenters in a controlled fashion. The ability to exert remote control over diastereoselectivity is a known phenomenon in reactions of chiral substrates. nih.gov

Analytical and Spectroscopic Characterization Techniques for Stereochemical Elucidation of Tert Butyl R Hex 5 Yn 2 Ylcarbamate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the absolute configuration of chiral molecules like Tert-butyl (R)-hex-5-YN-2-ylcarbamate. Since enantiomers are indistinguishable in a standard NMR spectrum, the strategy involves converting them into diastereomers by reaction with a chiral derivatizing agent (CDA). researchgate.net These resulting diastereomers exhibit distinct chemical shifts, allowing for their differentiation and, consequently, the assignment of the absolute configuration of the original molecule.

One of the most established methods is the Mosher's method, which uses α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) as the CDA. nih.gov For a primary or secondary amine, such as the one in the parent structure of the title compound, reaction with both (R)- and (S)-MTPA chlorides forms diastereomeric amides. By analyzing the differences in the ¹H or ¹⁹F NMR chemical shifts (Δδ = δS - δR) of the protons or fluorine atoms near the chiral center, one can deduce the absolute configuration based on established conformational models of the MTPA amides. nih.gov

| Chiral Derivatizing Agent (CDA) | NMR Nucleus Observed | Principle of Differentiation | Reference |

|---|---|---|---|

| (R)- and (S)-MTPA | ¹H, ¹⁹F | Formation of diastereomeric amides with distinct chemical shifts based on Mosher's conformational model. | nih.gov |

| α-Fluorinated Phenylacetic Phenylselenoester (FPP) | ¹⁹F | Comparison of experimental Δδ(R,S) with DFT-calculated values for formed diastereomeric amides. | frontiersin.org |

| Cationic Cobalt(III) Complex with F-labeled analytes | ¹⁹F | Formation of diastereomeric complexes leading to baseline peak separation of enantiomers. | acs.org |

| (S)-BINOL derivatives | ¹H, ¹⁹F | Formation of non-covalent diastereomeric complexes with a chiral solvating agent (CSA). | nih.gov |

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for determining the enantiomeric purity (or enantiomeric excess, ee) of chiral compounds. mdpi.com This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus their separation.

For N-Boc protected compounds like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly effective. rsc.org The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the stationary phase. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, are also powerful tools, particularly for N-protected amino acids and their derivatives, offering multimodal separation capabilities in both normal-phase and reversed-phase modes. sigmaaldrich.com

A specific challenge for alkynyl compounds is their weak UV chromophore, which can make detection difficult. A novel approach to circumvent this involves the pre-column derivatization of the alkyne with dicobalt octacarbonyl to form a stable alkyne-cobalt complex. nih.gov This complex not only enhances UV detection but also introduces a bulky group that can improve chiral recognition on the CSP. nih.gov

| Chiral Stationary Phase (CSP) Type | Common Examples | Typical Mobile Phase | Application Note |

|---|---|---|---|

| Polysaccharide-based | CHIRALPAK® IA, IC; LUX-Cellulose® | Hexane/Isopropanol, Ethanol/Methanol (B129727) | Broad applicability for N-Boc derivatives; separation influenced by solvent polarity. rsc.org |

| Macrocyclic Glycopeptide | CHIROBIOTIC® T (Teicoplanin) | Methanol/Water with buffers (e.g., Ammonium Acetate) | Excellent for N-protected amino acids and amines in reversed-phase or polar organic modes. sigmaaldrich.com |

| Pirkle-type (Brush-type) | Whelk-O® 1 | Hexane/Ethanol/Dichloromethane (B109758) | Based on π-π interactions, suitable for aromatic derivatives. |

Chiral Gas Chromatography (GC) can also be used, often after derivatization of the amine to increase its volatility, using chiral columns coated with cyclodextrin (B1172386) derivatives.

X-ray Crystallography for Absolute Configuration Determination (if applicable)

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, which reveals the precise spatial arrangement of every atom.

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide incontrovertible proof of its (R)-configuration. The presence of a heavy atom is not strictly necessary but can aid in the determination using anomalous dispersion. While no specific crystal structure for the title compound is publicly available, the literature contains numerous examples where the absolute configuration of a chiral amine was confirmed by forming a crystalline carbamate (B1207046) or amide derivative. researchgate.netmdpi.com The carbamate group itself often participates in hydrogen bonding, which can facilitate the formation of a well-ordered crystal lattice. mdpi.com Should direct crystallization of the compound prove difficult, derivatization to form a salt with a chiral acid or another crystalline derivative is a common and effective strategy.

Optical Rotation and Electronic Circular Dichroism (ECD) Spectroscopy for Stereochemical Confirmation

Optical rotation is a classical method for characterizing chiral compounds. It measures the rotation of plane-polarized light by a solution of the enantiomer. The direction (dextrorotatory, (+), or levorotatory, (-)) and magnitude of the rotation are characteristic of the compound, though the sign does not have a simple correlation with the R/S configuration. It is primarily used as a quality control measure to confirm the identity of an enantiomer against a known standard.

Electronic Circular Dichroism (ECD) spectroscopy offers significantly more structural information. ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. encyclopedia.pub The resulting spectrum is highly sensitive to the molecule's absolute configuration and conformation. Enantiomers produce mirror-image ECD spectra. nih.gov

For this compound, an experimental ECD spectrum can be compared to the spectrum of a known standard or, more powerfully, to a spectrum predicted by quantum chemical calculations. By calculating the theoretical ECD spectra for both the (R) and (S) enantiomers, a direct comparison with the experimental data allows for a confident assignment of the absolute configuration. encyclopedia.pub ECD is particularly valuable when crystallization for X-ray analysis is not feasible. nih.gov More recent developments like Photoelectron Circular Dichroism (PECD) offer even greater sensitivity, measuring the angular distribution of photoelectrons ejected by circularly polarized light, which shows a strong chiral dependence. rsc.org

Mass Spectrometry Techniques for Structural Confirmation (Excluding basic identification)

While conventional mass spectrometry (MS) cannot distinguish between enantiomers due to their identical mass, advanced MS techniques can provide stereochemical information, especially for structural confirmation beyond simple mass-to-charge ratio determination.

Ion Mobility-Mass Spectrometry (IM-MS) separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge in the gas phase. researchgate.net Enantiomers can sometimes be resolved if they form diastereomeric complexes with a chiral selector molecule, as these complexes can have different three-dimensional shapes and thus different collision cross-sections (CCS). researchgate.net

Tandem Mass Spectrometry (MS/MS) can differentiate diastereomers by analyzing their fragmentation patterns. If this compound is derivatized with a chiral agent to form diastereomers, these may exhibit different product ion spectra upon collision-induced dissociation (CID) due to different steric hindrances affecting fragmentation pathways. nih.gov Techniques like ultraviolet photodissociation (UVPD) can sometimes generate diagnostic fragments for structurally similar isomers that are not distinguishable by CID. lcms.cz

A cutting-edge technique involves using dual alternating current excitations in an ion trap to induce directional rotation of chiral ions . bohrium.com This manipulation can create measurable differences in the collision cross-sections of the bare enantiomeric ions, allowing for their differentiation in the mass spectrometer without prior derivatization. bohrium.com These advanced methods are powerful for confirming stereochemical integrity, especially when coupled with liquid chromatography (LC-MS).

| Technique | Principle | Application for Stereochemistry |

|---|---|---|

| Ion Mobility-MS (IM-MS) | Separation of ions based on shape and size (Collision Cross-Section). | Differentiation of diastereomeric complexes or conformers. researchgate.net |

| Tandem MS (MS/MS) of Diastereomers | Collision-induced dissociation (CID) yields different fragmentation patterns for diastereomers. | Structural confirmation of configuration after derivatization. nih.gov |

| Chiral Ion Rotation MS | Inducing directional rotation of trapped ions to create measurable CCS differences between enantiomers. | Direct differentiation of enantiomers without derivatization. bohrium.com |

Future Directions and Emerging Research Avenues for Chiral N Protected Alkynyl Amines

Development of Novel Catalytic Systems for Enantioselective Synthesis

The efficient and highly selective synthesis of chiral amines remains a paramount objective in organic chemistry. Future research will likely focus on developing more advanced catalytic systems to produce N-protected alkynyl amines like Tert-butyl (R)-hex-5-YN-2-ylcarbamate with near-perfect enantioselectivity and yield.

Key research thrusts include:

Transition Metal Catalysis: While copper-catalyzed A3 coupling (Aldehyde-Alkyne-Amine) is a foundational method for producing propargylamines, future work will explore other transition metals such as nickel, gold, and iridium. nih.govmdpi.com Nickel-catalyzed systems, for instance, have shown promise in enantioselective alkyl-alkyl cross-coupling and could be adapted for constructing the chiral backbone of these molecules under mild conditions. acs.org The design of novel chiral ligands that can effectively control the stereochemical outcome of the reaction is a critical component of this research.

Organocatalysis: Asymmetric organocatalysis presents a metal-free alternative for the synthesis of chiral amines. nih.gov Chiral phosphoric acids and bifunctional amine-thiourea catalysts could be engineered to activate imine precursors for the enantioselective addition of alkynyl nucleophiles. researchgate.net This approach avoids the potential for metal contamination in the final product, which is a significant advantage in pharmaceutical synthesis.

Dual Catalysis Systems: The combination of photoredox catalysis with transition metal catalysis is an emerging strategy that enables novel bond formations under mild conditions. acs.org Future systems could utilize a photocatalyst to generate a radical intermediate that then engages with a chiral nickel or copper complex to form the desired C-N or C-C bond with high enantiocontrol.

| Catalytic System | Potential Advantages | Key Research Challenges | Relevant Precursors |

|---|---|---|---|

| Chiral Copper/P,N-Ligand Complexes | Proven efficacy in A³ coupling, good functional group tolerance. mdpi.com | Ligand design for specific substrates, catalyst loading optimization. | Aldehydes, Terminal Alkynes, Amines |

| Chiral Nickel/Photoredox Systems | Mild reaction conditions, broad substrate scope, novel reactivity. acs.org | Controlling competing radical pathways, ensuring high enantioselectivity. | Alkyl Halides, NHP Esters |

| Chiral Phosphoric Acid Organocatalysts | Metal-free, avoids product contamination, environmentally benign. researchgate.net | Catalyst stability, application to less-activated substrates. | Imines, Alkynyl Nucleophiles |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processing offers significant advantages in terms of safety, efficiency, and scalability. vapourtec.com For the synthesis of this compound and related compounds, flow chemistry is a promising avenue for future development.

Key areas of focus will be:

Enhanced Safety and Control: The synthesis of alkynyl amines can involve thermally sensitive intermediates or exothermic reactions. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control and minimize the accumulation of hazardous intermediates, thus improving process safety. researchgate.net

Process Intensification: Continuous flow allows for the telescoping of multiple reaction steps without intermediate isolation and purification. vapourtec.com A future automated platform could integrate the formation of an imine precursor, its subsequent enantioselective alkynylation, and in-line purification to streamline the synthesis of the target molecule.

Catalyst Immobilization: The development of heterogeneous or immobilized catalysts is crucial for practical flow synthesis. acs.org Chiral catalysts could be grafted onto solid supports or encapsulated within polymer matrices for use in packed-bed reactors. This facilitates catalyst recycling and simplifies product purification, making the process more cost-effective and sustainable.

Exploration of Sustainable and Biocatalytic Routes for Synthesis

Green chemistry principles are increasingly driving the development of new synthetic methods. Biocatalysis, using enzymes to perform chemical transformations, offers a highly sustainable and selective alternative to traditional chemical catalysis. mdpi.com

Future research in this area will involve: